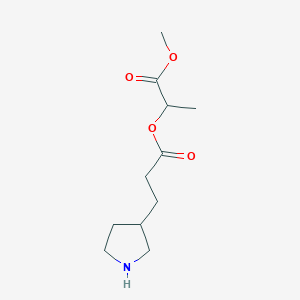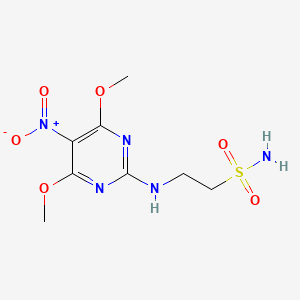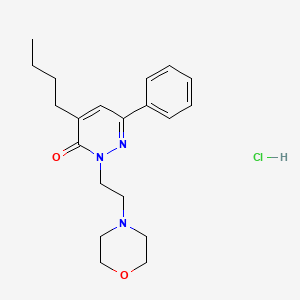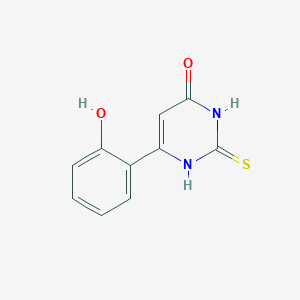
6-(2-Hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a hydroxyphenyl group attached to the pyrimidine ring, which also contains a thioxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 4-methoxycoumarin with thiourea in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired thioxopyrimidine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for larger-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thioxo group can be reduced to a thiol group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thioxopyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-(2-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are used as UV stabilizers and have similar hydroxyphenyl groups but differ in the heterocyclic core.
2-(2-Hydroxyphenyl)benzothiazole: This compound shares the hydroxyphenyl group but has a benzothiazole core instead of a thioxopyrimidine core.
Benzo[d]thiazole-2-thiol derivatives: These compounds have a thioxo group and are studied for their quorum sensing inhibitory activities.
Uniqueness
6-(2-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its combination of a hydroxyphenyl group and a thioxopyrimidine core, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
55982-10-0 |
|---|---|
Formule moléculaire |
C10H8N2O2S |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
6-(2-hydroxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-6(8)7-5-9(14)12-10(15)11-7/h1-5,13H,(H2,11,12,14,15) |
Clé InChI |
LUFCXIHSJIZLPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=O)NC(=S)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


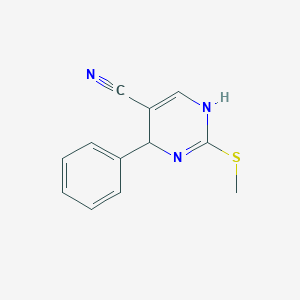
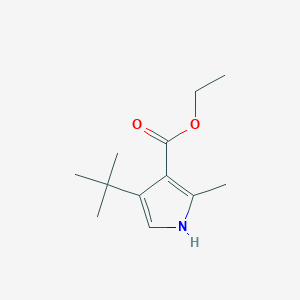
![2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12907771.png)
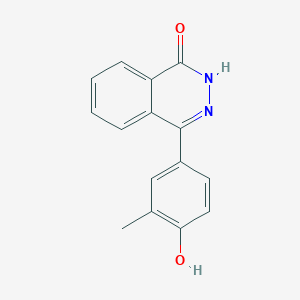
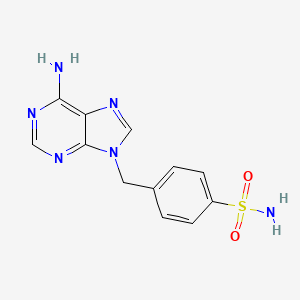

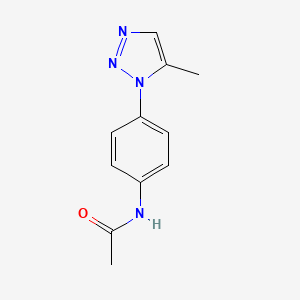
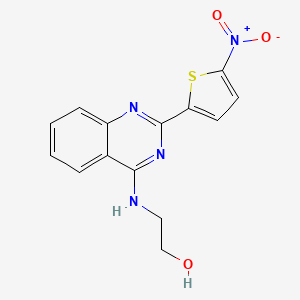


![4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one](/img/structure/B12907803.png)
